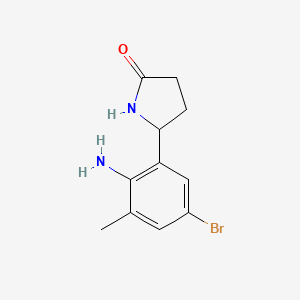
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride is an organic compound with a complex structure that includes an indole ring, a sulfonyl chloride group, and a 2-methylpropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl chloride group and the 2-methylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
化学反応の分析
Types of Reactions
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfonyl chloride group is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.
科学的研究の応用
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The indole ring may also play a role in binding to specific receptors or enzymes, influencing biological pathways.
類似化合物との比較
Similar Compounds
2-methylpropanoyl chloride: A simpler compound with similar reactivity but lacking the indole and sulfonyl chloride groups.
Indole-6-sulfonyl chloride: Contains the indole and sulfonyl chloride groups but lacks the 2-methylpropanoyl group.
Uniqueness
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the indole ring and the sulfonyl chloride group allows for a wide range of chemical transformations and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research and industry.
特性
分子式 |
C12H14ClNO3S |
|---|---|
分子量 |
287.76 g/mol |
IUPAC名 |
1-(2-methylpropanoyl)-2,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(2)12(15)14-6-5-9-3-4-10(7-11(9)14)18(13,16)17/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
UQVBBTSSORNQNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
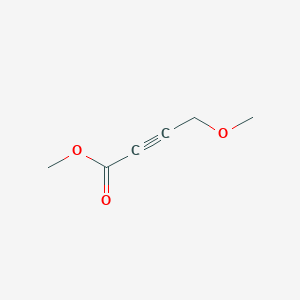
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
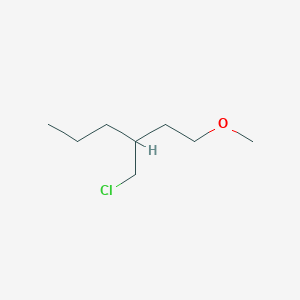

![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
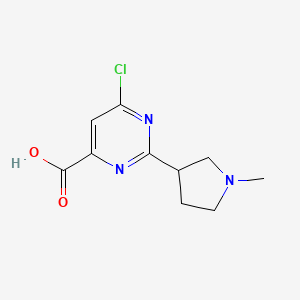
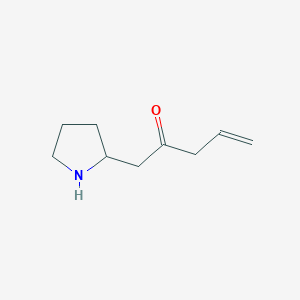
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
